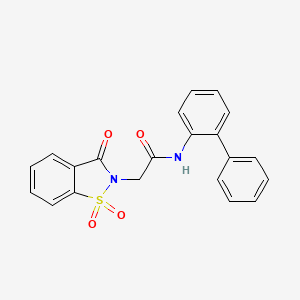![molecular formula C22H15Cl2NO2S2 B4642321 5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4642321.png)
5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of organic compounds known as thiazolidinones, characterized by a thiazolidine ring fused with a ketone group. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
- The synthesis of thiazolidinone derivatives often involves the condensation of aldehydes with thioglycolic acid in the presence of various catalysts (Chandrappa et al., 2009).
- Microwave-assisted synthesis methods have been employed for the efficient and rapid synthesis of bis(2-thioxothiazolidin-4-one) derivatives (Kamila & Biehl, 2012).
Molecular Structure Analysis
- X-ray crystallography is commonly used to determine the molecular structure of thiazolidinone derivatives. This method provides detailed information about the geometric configuration of these molecules (Sharma et al., 2017).
- The molecular structure often includes planar aromatic rings, which are crucial for the compound's biological activity (Rahmani et al., 2017).
Chemical Reactions and Properties
- Thiazolidinones can undergo various chemical reactions, including cyclo-condensation and reactions with nitrile oxides, to form a range of derivatives with diverse properties (Kandeel & Youssef, 2001).
Physical Properties Analysis
- The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, can be studied using techniques like NMR and IR spectroscopy. These properties are influenced by the substituents on the thiazolidinone ring (Lu et al., 1996).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are determined by the electronic nature of the substituents on the thiazolidinone ring. Electron-donating groups tend to enhance the compound's biological activity (Chandrappa et al., 2009).
- The interaction of these compounds with metal ions and their electrochemical behavior are also areas of interest in chemical property studies (Beloglazkina et al., 2007).
properties
IUPAC Name |
(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO2S2/c23-15-6-8-17(18(24)12-15)19-9-7-16(27-19)13-20-21(26)25(22(28)29-20)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKOQMVUHHLXTP-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4642254.png)
![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4642261.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4642263.png)

![1-(4-ethylphenyl)-5-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4642274.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4642282.png)

![methyl 4-chloro-3-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4642299.png)
![4-[(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4642306.png)
![4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4642318.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4642329.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-thiophenecarboxylate](/img/structure/B4642337.png)
